molecular formula C9H6BrN3 B2738089 5-Bromo-2-(pyridin-3-YL)pyrimidine CAS No. 1240594-99-3

5-Bromo-2-(pyridin-3-YL)pyrimidine

Cat. No.: B2738089
CAS No.: 1240594-99-3
M. Wt: 236.072
InChI Key: DYDJFOKPOCYNAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)pyrimidine typically involves the bromination of 2-(pyridin-3-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions . Another method involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine and pyridine rings can affect the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

5-Bromo-2-(pyridin-3-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in drug development, particularly focusing on antifungal, anticancer, and antithrombotic properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H6BrN3C_8H_6BrN_3. The compound features a bromine atom attached to a pyrimidine ring, which is further substituted with a pyridine moiety. Various synthetic routes have been explored to produce this compound, often employing palladium-catalyzed reactions such as the Suzuki cross-coupling method.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. In vitro studies have shown that derivatives synthesized from this compound exhibit potent activity against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.

  • Inhibition Rates : One derivative exhibited an inhibition rate of 100% against Phomopsis sp., surpassing the standard antifungal agent Pyrimethanil, which had an inhibition rate of 85.1%.
  • EC50 Values : The effective concentration (EC50) for one of the compounds was found to be 10.5 μg/ml, indicating strong antifungal potential compared to Pyrimethanil's EC50 of 32.1 μg/ml.

2. Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. These compounds have shown promise in targeting various cancer cell lines.

  • Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency .

3. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties. Studies suggest that some derivatives can effectively inhibit clot formation.

  • Activity Metrics : One study reported a percentage lysis value of 41.32% against clot formation in human blood, highlighting its potential as an antithrombotic agent .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntifungalPhomopsis sp.10.5 μg/ml
AntifungalBotrytis cinereaNot specified
AnticancerMCF-70.09 µM
AnticancerA549Not specified
AntithromboticHuman Blood41.32% lysis

While specific mechanisms for the biological activities of this compound remain largely unexplored, similar compounds have been studied for their interactions with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer therapy . Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects.

Properties

IUPAC Name

5-bromo-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDJFOKPOCYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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